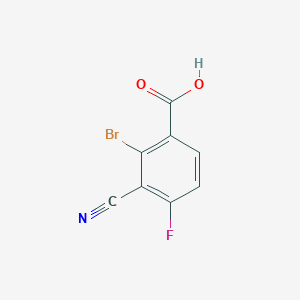

![molecular formula C11H10N4O B1448739 N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1803606-30-5](/img/structure/B1448739.png)

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Overview

Description

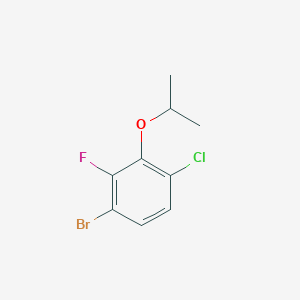

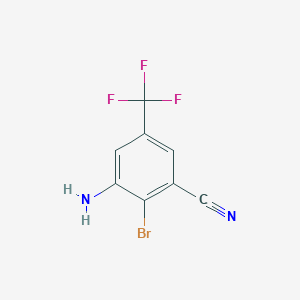

“N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine” is a chemical compound with the CAS Number: 1803606-30-5 . It has a molecular weight of 214.23 . The IUPAC name for this compound is this compound . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

- Research efforts have led to the development of efficient methodologies for the synthesis of sulfonylated furan and imidazo[1,2-a]pyridine derivatives through a three-component reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This domino process demonstrates excellent functional group tolerance and efficiency, contributing to the chemical repertoire for creating structurally diverse compounds for further biological evaluation (Cui, Zhu, Li, & Cao, 2018).

- Another study disclosed the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to different 4-[(2-pyridyl)methyl]aminofuran derivatives. This work not only highlighted the first application of imidazo[1,5-a]pyridin-3-ylidenes in organic synthesis but also offered a straightforward approach to access fully substituted furans (Pan, Li, Yan, Xing, & Cheng, 2010).

Antiprotozoal Properties

- A novel series of dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrated significant antiprotozoal activity. Among them, certain compounds exhibited high DNA affinities and remarkable in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting potential for treating diseases caused by these pathogens. The synthesis route and biological evaluations provide insights into the structural requirements for antiprotozoal efficacy (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Synthetic Applications and Biological Activity

- The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine has been reported. These synthetic routes yield compounds that are subsequently evaluated for their biological activities, showcasing the utility of such derivatives in medicinal chemistry research (El-Essawy & Rady, 2011).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have shown significant anti-proliferative activity, especially against non-small cell lung cancer .

Biochemical Pathways

Related compounds have been found to exhibit anti-proliferative activity, suggesting they may influence cell growth and division pathways .

Result of Action

Related compounds have demonstrated anti-proliferative activity, indicating they may inhibit cell growth .

Biochemical Analysis

Biochemical Properties

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, this compound can bind to specific receptors on cell surfaces, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival . Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins . This inhibition can lead to the accumulation of specific proteins within cells, thereby affecting cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors, which are proteins that regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that there is an optimal dose range for its beneficial effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as glycolysis and the citric acid cycle . By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of specific metabolites within cells . Additionally, this compound can affect the synthesis and degradation of certain biomolecules, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within specific cellular compartments . Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria and the nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it influences energy production and metabolic processes . Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and modulates gene expression .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATROYJNHDRWEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NN3C=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)

![4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1448671.png)

![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide](/img/structure/B1448672.png)